2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
CAS No.:
Cat. No.: VC16020028
Molecular Formula: C17H19ClN4O4
Molecular Weight: 378.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19ClN4O4 |
|---|---|
| Molecular Weight | 378.8 g/mol |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-piperazin-1-ylisoindole-1,3-dione;hydrochloride |
| Standard InChI | InChI=1S/C17H18N4O4.ClH/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20;/h1-3,12,18H,4-9H2,(H,19,22,23);1H |
| Standard InChI Key | LILVYTUOQLWZNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCNCC4.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound (PubChem CID: 135146955) possesses a molecular formula of and a molecular weight of 378.8 g/mol . Its core structure integrates three key components:
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Isoindoline-1,3-dione scaffold: Provides planar rigidity and hydrogen-bonding capacity via two carbonyl groups.
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2,6-Dioxopiperidine (glutarimide) ring: Enables CRBN binding through hydrophobic interactions and hydrogen bonding with residues in the CRBN–DDB1 complex .
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Piperazine moiety: Serves as a flexible linker attachment point for PROTAC design, facilitating spatial orientation of target protein binders .
The hydrochloride salt form enhances aqueous solubility, critical for in vitro and in vivo pharmacokinetics .
Table 1: Key Molecular Descriptors
Synthetic Considerations
Industrial synthesis typically follows a multi-step sequence:
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Core formation: Condensation of 4-bromoisoindoline-1,3-dione with 3-aminopiperidine-2,6-dione under Buchwald–Hartwig conditions to install the piperidine-dioxo moiety .
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Piperazine introduction: Nucleophilic aromatic substitution at the C4 position using piperazine in dimethylacetamide at 120°C .
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Salt formation: Treatment with HCl in dichloromethane to precipitate the hydrochloride salt .
Critical quality attributes include chiral purity at the C3 position of the piperidine ring, which affects CRBN binding affinity . High-performance liquid chromatography (HPLC) methods with UV detection at 210 nm are employed for purity assessment (>98% by area normalization) .
Pharmacological Mechanisms and Target Engagement
CRBN-Dependent Protein Degradation
The compound acts as a CRBN recruiter in PROTAC architectures, leveraging its glutarimide ring to bind the β-hairpin loop of CRBN with values ranging from 50–200 nM . Ternary complex formation between CRBN, the compound, and a target protein (e.g., anaplastic lymphoma kinase [ALK]) induces ubiquitination and proteasomal degradation. Key structural determinants include:
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C4/C5 functionalization: Modifications at these positions alter linker geometry and target protein engagement. For instance, C5-fluoro substitution enhances proteolytic selectivity by reducing ZF off-target binding .
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Piperazine protonation state: At physiological pH, the piperazine nitrogen (pKa ≈ 9.1) remains predominantly protonated, favoring electrostatic interactions with phosphate groups in target proteins .
Off-Target Zinc Finger Protein Interactions
Despite its therapeutic utility, the parent compound exhibits dose-dependent degradation of C2H2-type ZF proteins (e.g., ZFP91, IKZF1) due to phthalimide ring interactions with ZF domains . A high-throughput imaging platform revealed degradation EC50 values for 12 ZF proteins between 4.3 nM and 6 μM, necessitating structural mitigation strategies :
Table 2: Off-Target ZF Degradation Profiling
| ZF Protein | EC50 (nM) | Biological Role |
|---|---|---|
| ZFP91 | 4.3 | Treg cell regulation |
| IKZF1 | 18.7 | Lymphocyte differentiation |
| SALL4 | 620 | Embryonic development |
C5-position functionalization with fluorine or methyl groups reduces ZF degradation by 4–12-fold while maintaining CRBN binding, as demonstrated in ALK-targeting PROTACs .
Therapeutic Applications and Clinical Relevance
Oncology: PROTAC Development
The compound serves as a warhead in ALK-directed PROTACs, achieving DC50 values of 1.2–3.8 nM in SU-DHL-1 lymphoma cells . Comparative studies show:
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Linker optimization: Polyethylene glycol (PEG) spacers (n=3–6) improve cell permeability, reducing IC50 from 48 nM (n=3) to 12 nM (n=6) .
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Target selectivity: C5-fluoro analogues exhibit >50-fold selectivity for ALK over ZFP91 in xenograft models .
Neurological Disorders
Challenges and Future Directions
Mitigating Off-Target Effects
Structural modifications prioritizing C5-substitution and piperazine N-alkylation are under investigation to minimize ZF interactions. A recent library of 80 analogues identified:
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C5-Cyclopropyl: 8-fold reduction in ZFP91 degradation vs. parent compound .
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N-Methylpiperazine: Improves metabolic stability (t1/2 = 6.8 h vs. 2.1 h in human hepatocytes) .
Clinical Translation Barriers
Phase I trials face hurdles including:
- mass of a compound required to prepare a solution of known volume and concentration
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